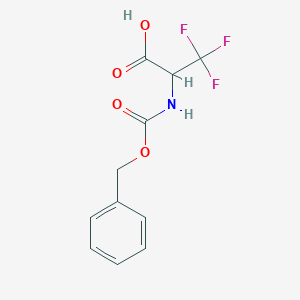

2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid

Description

Properties

IUPAC Name |

3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO4/c12-11(13,14)8(9(16)17)15-10(18)19-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNIYYRTJUAMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631451 | |

| Record name | N-[(Benzyloxy)carbonyl]-3,3,3-trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10068-52-7 | |

| Record name | N-[(Benzyloxy)carbonyl]-3,3,3-trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic Acid

This guide provides a comprehensive technical overview for the synthesis and characterization of 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid, a key building block in the development of novel pharmaceuticals and peptidomimetics. The introduction of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a valuable asset for researchers in drug discovery. This document offers detailed, field-proven insights into its preparation and rigorous analytical validation.

Introduction: The Significance of Trifluoromethylated Amino Acids

Fluorinated molecules are of paramount importance in medicinal chemistry. The strategic incorporation of fluorine atoms can dramatically alter the physicochemical and biological properties of a compound. In the case of amino acids, the introduction of a trifluoromethyl (CF₃) group, as in 3,3,3-trifluoroalanine, imparts unique characteristics. The high electronegativity of the fluorine atoms can influence the acidity of the carboxylic acid and the basicity of the amino group, affecting peptide bond stability and enzymatic susceptibility.

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis, valued for its stability under a range of conditions and its facile removal via hydrogenolysis. The title compound, N-Cbz-3,3,3-trifluoroalanine, therefore serves as a crucial intermediate, allowing for the controlled incorporation of the trifluoroalanine moiety into peptide chains.

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through the N-protection of 3,3,3-trifluoro-DL-alanine using benzyl chloroformate under Schotten-Baumann conditions. This classic reaction involves the acylation of the amino group in a biphasic system with a base to neutralize the hydrochloric acid byproduct.

Causality Behind Experimental Choices

The choice of the Schotten-Baumann reaction is predicated on its reliability and high yields for the N-acylation of amino acids. The use of an aqueous basic solution (e.g., sodium carbonate or sodium hydroxide) serves a dual purpose: it deprotonates the amino group, enhancing its nucleophilicity, and it neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.[1][2] The reaction is typically performed at low temperatures (0-5 °C) to minimize the hydrolysis of the benzyl chloroformate and to prevent any potential side reactions.

The electron-withdrawing nature of the trifluoromethyl group in the starting material, 3,3,3-trifluoroalanine, reduces the nucleophilicity of the amino group compared to its non-fluorinated analogue, alanine. However, the Schotten-Baumann conditions are sufficiently robust to ensure efficient reaction.

Experimental Workflow Diagram

Caption: Synthetic workflow for N-Cbz protection of 3,3,3-trifluoroalanine.

Detailed Experimental Protocol

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,3,3-trifluoro-DL-alanine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq). Cool the solution to 0-5 °C in an ice bath.

-

Addition of Benzyl Chloroformate: While maintaining the temperature between 0-5 °C and stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise via the dropping funnel over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volume of reaction) to remove any unreacted benzyl chloroformate. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the slow addition of 1 M hydrochloric acid. A white precipitate of the product should form.

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound as a white solid.

Characterization of the Final Product

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.

Expected Analytical Data

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₀F₃NO₄ |

| Molecular Weight | 277.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Dependent on purity |

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (typically in the range of 7.3-7.4 ppm), the benzylic protons of the Cbz group (a singlet around 5.1-5.2 ppm), the α-proton of the amino acid (a quartet due to coupling with the CF₃ group), the NH proton (a doublet), and the carboxylic acid proton (a broad singlet).

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the carbonyl carbons of the carbamate and carboxylic acid, the benzylic carbon, the α-carbon (which will appear as a quartet due to C-F coupling), and the trifluoromethyl carbon (also a quartet).

-

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the trifluoromethyl group. A single signal, a singlet or a doublet (if coupled to the α-proton), is expected.[3] The chemical shift will be characteristic of a CF₃ group adjacent to a chiral center.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This technique is ideal for determining the molecular weight of the product. Expected ions in positive mode would be [M+H]⁺ at m/z 278.06 and [M+Na]⁺ at m/z 300.04. In negative mode, the [M-H]⁻ ion at m/z 276.05 would be prominent. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by reverse-phase HPLC. A suitable method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid. The purity is determined by the area percentage of the main peak.

Safety Considerations

-

Benzyl chloroformate is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

3,3,3-Trifluoro-DL-alanine and the final product should be handled with care, as the toxicological properties of many fluorinated compounds are not fully characterized.

-

Strong acids and bases used in the work-up are corrosive and should be handled with appropriate precautions.

Conclusion

This guide outlines a robust and reliable method for the synthesis of this compound, a valuable building block for the synthesis of fluorinated peptides and other molecules of pharmaceutical interest. The detailed protocol and characterization data provide researchers with the necessary information to confidently prepare and validate this important compound in their own laboratories. The strategic use of the Cbz protecting group allows for the seamless integration of the trifluoroalanine moiety into more complex molecular architectures, paving the way for the discovery of new therapeutic agents with enhanced properties.

References

- Weygand, F., Steglich, W., & Fraunberger, F. (1967). A simple synthesis of 3,3,3-trifluoroalanine. Angewandte Chemie International Edition in English, 6(9), 808-808.

- Nieto-Domínguez, M., Sako, A., Enemark-Rasmussen, K., & Jensen, H. M. (2020). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.

- Fustero, S., Bartolomé, A., & Sanz-Cervera, J. F. (2006).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Total-Synthesis.com. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

-

Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

Beilstein Journals. (2012). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

MDPI. (2019). Facile and Stereoselective Synthesis of Non-Racemic 3,3,3-Trifluoroalanine. Retrieved from [Link]

-

ACS Publications. (2020). Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. Retrieved from [Link]

Sources

physical and chemical properties of N-Cbz-trifluoroalanine

An In-depth Technical Guide to N-Carbobenzyloxy-3,3,3-trifluoroalanine (N-Cbz-TFA)

Introduction

N-Carbobenzyloxy-3,3,3-trifluoroalanine, hereafter referred to as N-Cbz-TFA, is a synthetic amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. It combines the structural features of 3,3,3-trifluoroalanine with the widely used N-terminal carbobenzyloxy (Cbz) protecting group. The incorporation of a trifluoromethyl group into amino acids and peptides can profoundly influence their conformational preferences, metabolic stability, and biological activity. The Cbz group, introduced by Bergmann and Zervas in the 1930s, provides robust protection of the amino functionality during peptide synthesis and is selectively removable under mild conditions, most commonly catalytic hydrogenolysis.[1] This guide provides a comprehensive overview of the physical and chemical properties of N-Cbz-TFA, its synthesis, characterization, and applications for researchers and professionals in drug development.

Physicochemical Properties

N-Cbz-TFA is expected to be a white crystalline solid at room temperature, analogous to other Cbz-protected amino acids like N-Cbz-alanine.[1] The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to influence its acidity and conformational properties.

Table 1: Physical and Chemical Properties of N-Cbz-Trifluoroalanine and its Parent Compounds

| Property | N-Cbz-Trifluoroalanine (Predicted/Inferred) | 3,3,3-Trifluoroalanine[2] | N-Cbz-L-alanine[1][3] |

| Molecular Formula | C₁₁H₁₀F₃NO₄ | C₃H₄F₃NO₂ | C₁₁H₁₃NO₄ |

| Molecular Weight | 277.19 g/mol | 143.06 g/mol | 223.22 g/mol |

| Appearance | White crystalline solid | Not specified | White to off-white crystalline solid |

| Melting Point | Not available | Not available | 84-85 °C |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., methanol, ethyl acetate) | Not specified | Sparingly soluble in water; soluble in methanol, ethyl acetate, and acetic acid |

| pKa (Carboxylic Acid) | Lower than N-Cbz-alanine (due to -CF₃ group) | Not specified | ~4.00 ± 0.10 (Predicted) |

Synthesis and Purification

The synthesis of N-Cbz-TFA would most logically be achieved via the Schotten-Baumann reaction, a standard method for the N-protection of amino acids.[1] This involves the acylation of 3,3,3-trifluoroalanine with benzyl chloroformate in an alkaline aqueous solution. The base serves to neutralize the hydrochloric acid generated during the reaction and to maintain the nucleophilicity of the amino group of the trifluoroalanine.

General Synthesis Workflow

Caption: Workflow for the synthesis of N-Cbz-Trifluoroalanine.

Detailed Experimental Protocol: Synthesis of N-Cbz-Trifluoroalanine

This protocol is adapted from established procedures for the synthesis of N-Cbz-alanine.[1][4]

-

Dissolution: Dissolve 3,3,3-trifluoroalanine in a 2N sodium hydroxide solution in a three-necked flask. Cool the solution to 0 °C using an ice bath.

-

Reaction: While maintaining the temperature below 5 °C, simultaneously add benzyl chloroformate and a 2N sodium hydroxide solution dropwise to the cooled trifluoroalanine solution. The rate of addition should be controlled to keep the reaction temperature from rising.

-

Stirring: Once the addition is complete, remove the ice bath and continue to stir the reaction mixture for 2 hours at room temperature.

-

Aqueous Workup:

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol. Discard the organic phase.

-

Carefully acidify the aqueous phase to a pH of 1-2 by the slow addition of 2N HCl. A white precipitate of the product should form.

-

-

Extraction:

-

Extract the acidified aqueous solution multiple times with ethyl acetate.

-

Combine the organic extracts.

-

-

Purification:

-

Wash the combined organic phases with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be further purified by recrystallization, typically from an ethyl acetate/hexane solvent system, to yield pure N-Cbz-trifluoroalanine.

-

Chemical Properties and Reactivity

The chemical behavior of N-Cbz-TFA is dominated by the Cbz protecting group and the trifluoromethyl moiety.

The Carbobenzyloxy (Cbz) Protecting Group

The Cbz group is known for its stability under a range of conditions, making it a valuable tool in multi-step peptide synthesis.[5][6] It is generally stable to mildly acidic and basic conditions, which allows for the selective removal of other protecting groups, such as the tert-butyloxycarbonyl (Boc) group.[5]

The primary method for the deprotection of the Cbz group is catalytic hydrogenolysis.[1] This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. The reaction is clean, with the byproducts being toluene and carbon dioxide, which are easily removed.

Deprotection (Hydrogenolysis) Workflow

Caption: Removal of the Cbz group via catalytic hydrogenolysis.

Influence of the Trifluoromethyl Group

The presence of the -CF₃ group at the β-position has several important chemical consequences:

-

Increased Acidity: The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog.

-

Conformational Effects: The bulky and electronegative -CF₃ group can induce specific conformational preferences in peptides, which can be exploited in the design of peptidomimetics with defined secondary structures.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a -CF₃ group can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a peptide-based drug.[7]

Spectroscopic Characterization

The structure of N-Cbz-TFA can be confirmed using a combination of spectroscopic techniques. The expected key features are summarized below.

Table 2: Expected Spectroscopic Data for N-Cbz-Trifluoroalanine

| Technique | Expected Key Signals/Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the α-proton of the amino acid, and the NH proton. The coupling between the α-proton and the -CF₃ group may be observable. |

| ¹³C NMR | Resonances for the carbonyl carbons (carboxylic acid and carbamate), aromatic carbons, the benzylic carbon, and the α- and β-carbons of the trifluoroalanine backbone. The β-carbon signal will show a characteristic quartet due to coupling with the three fluorine atoms. |

| ¹⁹F NMR | A singlet (or a doublet if coupled to the α-proton) corresponding to the three equivalent fluorine atoms of the -CF₃ group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretches (from both the carbamate and the carboxylic acid), and strong C-F stretching vibrations.[8][9][10] |

| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observable, corresponding to the molecular weight of 277.19 g/mol .[11] |

Applications in Research and Drug Development

N-Cbz-TFA is a valuable building block for the synthesis of modified peptides and peptidomimetics. Its applications are primarily driven by the unique properties imparted by the trifluoromethyl group.

-

Enzyme Inhibitors: The trifluoromethyl group can act as a bioisostere for other chemical groups and can interact favorably with enzyme active sites. Trifluoroalanine-containing peptides have been investigated as inhibitors of various enzymes.

-

Enhanced Metabolic Stability: As mentioned, the -CF₃ group can protect adjacent sites from metabolic degradation, a crucial attribute for developing peptide-based therapeutics with improved pharmacokinetic profiles.[12][13]

-

Conformational Constraints: The steric and electronic properties of the -CF₃ group can be used to control the local conformation of a peptide chain, which is essential for mimicking or disrupting protein-protein interactions.

-

¹⁹F NMR Probe: The fluorine nucleus is an excellent probe for NMR studies. Incorporating N-Cbz-TFA into a peptide allows for the use of ¹⁹F NMR to study peptide-protein interactions and conformational changes in a biological environment without background interference.

Safety and Handling

-

Toxicity: Cbz-protected amino acids are generally considered to have low acute toxicity, but may be harmful if swallowed or inhaled and can cause skin and eye irritation.[1]

-

Handling: Always use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. All manipulations should be performed in a well-ventilated chemical fume hood to prevent inhalation of any fine powder.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Recommended storage temperatures are typically between 2-8 °C to ensure long-term stability.[1]

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75313, N-Benzyloxycarbonyl-beta-alanine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53384498, N-Cbz-L-leucyl-L-alanine benzyl ester. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Indispensable Role of N-Cbz-L-Ala-L-Ala-OH in Modern Pharmaceutical Synthesis. [Link]

-

Navarrini, A., et al. (2022). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Biology, 5(1), 1-11. [Link]

-

PrepChem.com. Synthesis of benzyloxycarbonyl-L-alanine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. High Purity N-Cbz-D-Alanine: Synthesis, Applications, and Quality Control. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Koohyar, F., et al. (2022). Physical properties of N-Cbz-protected amino acids in methanol as predicted through molecular dynamics calculations at different temperatures and constant pressure. Journal of Molecular Liquids, 355, 118935. [Link]

-

Todua, N.G., et al. (2015). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. European Journal of Mass Spectrometry, 21(2), 183-190. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 87122, Trifluoroalanine. [Link]

-

SpectraBase. Compound D-Alanine, .N-benzyl-N-trifluoroacetyl-. methyl ester. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Synthesis Advantage: Leveraging N-Cbz-L-Ala-L-Ala-OH for Research and Development. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 736104, N-carbobenzyloxyalanine. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Naskalski, J.W., et al. (2008). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Peptide Science, 14(3), 283-289. [Link]

-

Katritzky, A.R., et al. (2000). N -(Cbz and Fmoc-α-aminoacyl)benzotriazoles: Stable Derivatives Enabling Peptide Coupling of Tyr, Trp, Cys, Met, and Gln with Free Amino Acids in Aqueous Media with Complete Retention of Chirality. The Journal of Organic Chemistry, 65(24), 8080-8082. [Link]

-

Burlina, F., et al. (2004). Use of benzyloxycarbonyl (Z)-based fluorophilic tagging reagents in the purification of synthetic peptides. Organic & Biomolecular Chemistry, 2(22), 3326-3333. [Link]

-

Chung, J.K., et al. (2007). Two-dimensional infrared spectra of the 13C=18O isotopomers of alanine residues in an alpha-helix. The Journal of Physical Chemistry B, 111(15), 4024-4034. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22665129, Fluoro-beta-alanine. [Link]

-

Professor Dave Explains. (2016, April 27). IR Spectroscopy [Video]. YouTube. [Link]

-

Galski, C., et al. (2004). Low-temperature Fourier transform infrared spectra and hydrogen bonding in polycrystalline L-alanine. The Journal of Physical Chemistry A, 108(28), 5985-5992. [Link]

-

Glover, W.B., et al. (2014). Analysis of β-N-methylamino-L-alanine (BMAA) in spirulina-containing supplements by liquid chromatography-tandem mass spectrometry. Food Chemistry, 165, 341-347. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trifluoroalanine | C3H4F3NO2 | CID 87122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-carbobenzyloxyalanine | C11H13NO4 | CID 736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Low-temperature Fourier transform infrared spectra and hydrogen bonding in polycrystalline L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Biological Significance of Incorporating Trifluoroalanine into Peptides

Introduction: The Strategic Imperative of Fluorine in Modern Peptide Science

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine has emerged as a transformative approach to imbue molecules with advantageous properties.[1][2][3][4][5][6] The unique physicochemical characteristics of the fluorine atom—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to profound effects on molecular conformation, stability, and biological activity.[1][2][5] This guide focuses on the non-canonical amino acid 3,3,3-trifluoroalanine (TFAla), a building block of increasing importance for the development of next-generation peptide therapeutics.

The incorporation of a trifluoromethyl (–CF3) group can significantly enhance the pharmacological profile of a peptide.[4][7] For researchers, scientists, and drug development professionals, understanding the multifaceted implications of this modification is paramount. This document provides a comprehensive technical overview of the synthesis, structural impact, functional consequences, and analytical characterization of TFAla-containing peptides, offering field-proven insights to guide experimental design and application.

The Synthetic Toolkit: Incorporating Trifluoroalanine into Peptidergic Scaffolds

The successful integration of trifluoroalanine into a peptide sequence is the foundational step for harnessing its unique properties. Solid-phase peptide synthesis (SPPS) remains the predominant methodology for this purpose.[8]

Solid-Phase Peptide Synthesis (SPPS): A Workhorse Methodology

The modular and efficient nature of SPPS makes it well-suited for the incorporation of unnatural amino acids like TFAla.[8][9] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Manual Fmoc-SPPS of a TFAla-Containing Peptide

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amine by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Thoroughly wash the resin with DMF (5x) followed by dichloromethane (DCM) (3x) and DMF (3x) to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-L-3,3,3-trifluoroalanine-OH by dissolving it with a coupling reagent (e.g., 4 equivalents of HCTU) and a base (e.g., 8 equivalents of N-methylmorpholine) in DMF.

-

Add the activated TFAla solution to the deprotected resin and allow it to react for 1-2 hours. The increased steric hindrance and electron-withdrawing nature of the trifluoromethyl group may necessitate longer coupling times or more potent coupling reagents compared to canonical amino acids.[9]

-

-

Washing: Wash the resin as described in step 3.

-

Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine in DMF) for 15 minutes.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid is coupled, remove the terminal Fmoc group. Wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

A potential side reaction to be mindful of during SPPS is trifluoroacetylation of the N-terminal amine, which can occur due to the presence of TFA used in cleavage or residual trifluoroacetoxymethyl groups on the resin.[10] Careful washing and the use of high-quality reagents can minimize this.

Workflow for TFAla Incorporation via SPPS

Caption: Physicochemical properties of TFAla and their structural consequences in peptides.

Functional Ramifications and Therapeutic Applications

The structural alterations induced by TFAla translate into significant functional consequences, opening new avenues for therapeutic intervention.

Trifluoroalanine as a Potent Enzyme Inhibitor

One of the most well-documented roles of TFAla is as a mechanism-based or "suicide" inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, most notably alanine racemase. [11][12][13][14]This bacterial enzyme is crucial for cell wall biosynthesis, making it an attractive target for antimicrobial agents.

Case Study: Inhibition of Alanine Racemase

Trifluoroalanine acts as a suicide substrate for alanine racemase from both Gram-negative and Gram-positive bacteria. [12][13]The inactivation mechanism involves the enzyme-catalyzed elimination of two fluoride ions, leading to the formation of a highly reactive intermediate. This intermediate then covalently modifies a key lysine residue in the enzyme's active site, causing irreversible inactivation. [12]

Enhancing Therapeutic Peptides

The incorporation of TFAla is a powerful strategy in medicinal chemistry to optimize peptide-based drug candidates. [3][9]

-

Improved Pharmacokinetics: By enhancing metabolic stability, TFAla can significantly prolong the in vivo half-life of a peptide, potentially allowing for less frequent dosing. [7]* Enhanced Bioavailability: The increased lipophilicity conferred by the trifluoromethyl group can improve a peptide's ability to cross biological membranes, leading to better absorption and distribution. [6][7]* Modified Binding Affinity: The electron-withdrawing nature of the –CF3 group can alter the electronic distribution of the peptide backbone and side chains, potentially leading to stronger and more selective binding to target receptors. [7]

Therapeutic Peptide Class Potential Benefit of TFAla Incorporation Antimicrobial Peptides Increased stability in biological fluids and potential for direct enzyme inhibition. [9][13] GLP-1 Analogues Enhanced resistance to DPP-4 degradation, leading to a longer duration of action. [9] | HIV Fusion Inhibitors | Improved metabolic stability and potentially enhanced binding to the viral fusion machinery. [9]|

Modulating Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to cellular processes and represent a vast class of challenging drug targets. [15][16][17]Peptide-based inhibitors, often derived from one of the natural binding partners, are a promising strategy to disrupt these interactions. [15][17]Incorporating TFAla into such peptides can be advantageous by:

-

Constraining Conformation: Forcing the peptide into a bioactive conformation that mimics the native binding motif. [16]2. Enhancing Binding: The trifluoromethyl group can engage in favorable interactions within hydrophobic pockets at the PPI interface, increasing binding affinity.

-

Improving Druglike Properties: Increasing the stability and cell permeability of the peptide inhibitor. [15]

Essential Analytical and Characterization Techniques

Rigorous analytical characterization is essential to confirm the successful synthesis and purity of TFAla-containing peptides and to elucidate their structural features.

Unveiling Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of peptides in solution. [18][19][20]For TFAla-containing peptides, ¹⁹F NMR offers a powerful and sensitive method for analysis.

Protocol: Acquiring a ¹⁹F NMR Spectrum

-

Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., D₂O or a mixture with H₂O) to a concentration of 1-5 mM.

-

Spectrometer Setup: Use a high-field NMR spectrometer equipped with a probe capable of detecting ¹⁹F.

-

Referencing: Reference the ¹⁹F chemical shifts to an internal or external standard, such as trifluoroacetic acid (TFA). [21]4. Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The spectrum should show a single resonance (or multiple, if there are multiple TFAla residues in different chemical environments) corresponding to the trifluoromethyl group.

-

Interpretation: The chemical shift of the ¹⁹F signal can provide information about the local electronic environment of the TFAla residue, while the line width can offer insights into its dynamics.

Confirming Identity with Mass Spectrometry

Mass spectrometry (MS) is crucial for verifying the molecular weight and sequence of the synthesized peptide. [22][23][24]

Protocol: LC-MS/MS Analysis of a TFAla Peptide

-

Sample Preparation: Dissolve the peptide in a solvent compatible with liquid chromatography, such as water with 0.1% formic acid.

-

LC Separation: Inject the sample onto an RP-HPLC column coupled to the mass spectrometer. Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile).

-

MS1 Analysis: As the peptide elutes, acquire full scan mass spectra (MS1) to determine its molecular weight. The observed mass should correspond to the calculated mass of the TFAla-containing peptide.

-

MS2 Fragmentation: Perform tandem mass spectrometry (MS/MS) by selecting the parent ion of the peptide and fragmenting it.

-

Sequence Verification: Analyze the fragmentation pattern (b- and y-ions) to confirm the amino acid sequence, including the correct placement of the TFAla residue. The mass difference between adjacent fragment ions will correspond to the residue masses, with TFAla having a residue mass of approximately 141.03 Da.

Analytical Workflow for a Synthesized TFAla-Peptide

Caption: A standard analytical workflow for purifying and verifying TFAla-containing peptides.

Future Perspectives and Conclusion

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Walsh Medical Media. (2015).

- ResearchGate. (n.d.).

- Meanwell, N. A. (2018). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 13(12), 1149-1167.

- Izawa, K., Chen, Y., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- NINGBO INNO PHARMCHEM CO.,LTD. (2023). 3,3,3-Trifluoroalanine: A Vital Building Block for Pharma Manufacturers.

- PubChem. (n.d.). 3,3,3-Trifluoroalanine.

- Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability.

- Weygand, F., Steglich, W., & Fraunberger, F. (1967). A simple synthesis of 3,3,3-trifluoroalanine.

- Miller, S. J., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 72(46), 7385-7389.

- Wilson, J. Z., et al. (2019). Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. ACS Infectious Diseases, 5(11), 1839-1848.

- Silverman, R. B., & Abeles, R. H. (1986). Characteristics of .beta.,.beta.-difluoroalanine and .beta.,.beta.,.beta.-trifluoroalanine as suicide substrates for E. coli B alanine racemase. Biochemistry, 25(19), 5505-5510.

- PubChem. (n.d.). Trifluoroalanine.

- Chaume, G., et al. (2015). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry, 11, 262-268.

- Faraci, W. S., & Walsh, C. T. (1989). Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine. Biochemistry, 28(2), 431-437.

- Koksch, B., et al. (2003). Chemical and Enzymatic Synthesis of Fluorinated-Dehydroalanine-Containing Peptides. Chemistry – A European Journal, 9(21), 5196-5204.

- Taylor & Francis Online. (2021). Inhibitors of alanine racemase enzyme: a review.

- Buer, B. C., et al. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(27), 9789-9794.

- Weygand, F., Steglich, W., & Oettmeier, W. (1970). [Fluoro amino acids. V. Reactions of 3.3.3-trifluoroalanine and its use for peptide syntheses]. Chemische Berichte, 103(6), 1655-1670.

- Chem-Impex. (n.d.). β-Fluoro-DL-alanine.

- ResearchGate. (n.d.). Summary of fluorinated proteins and peptides constructs alongside their...

- Romero, E., et al. (2023). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.

- Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184.

- DeYong, A. E., Li, K., & Chaikof, E. L. (2023). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. The Journal of Organic Chemistry, 88(1), 589-594.

- Di Micco, S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5485.

- ResearchGate. (n.d.).

- Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184.

- Salwiczek, M., et al. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 13(12), 16536-16589.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Kent, S. B., et al. (1984). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 24(5), 513-525.

- Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(4), 1-28.

- Tenori, L., et al. (2023). Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules. Scientific Reports, 13(1), 1-8.

- Arkin, M. R., et al. (2018). Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area. Current Opinion in Structural Biology, 52, 10-18.

- Rose, K., et al. (1988). Sequencing of peptides containing alanine, asparagine, histidine, isoleucine and tryptophan by partial methanolysis and fast atom bombardment mass spectrometry. Biomedical & Environmental Mass Spectrometry, 17(5), 411-416.

- Zosel, F., et al. (2023). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.

- Springer Nature Experiments. (n.d.). NMR Spectroscopy of Peptides and Proteins.

- Wilson, A. J. (2018). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 9(28), 5996-6006.

- Li, M., et al. (2020). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 8, 592038.

- Zolg, D. P., et al. (2022). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. Advances in Neural Information Processing Systems, 35, 13619-13632.

- Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(2), 127-143.

- Ottmann, C., & Hennig, S. (2015). Stabilizer-Guided Inhibition of Protein-Protein Interactions. ChemBioChem, 16(18), 2593-2596.

- van den Berkmortel, F. W., et al. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. Journal of the American Chemical Society, 144(30), 13646-13654.

- Kipping, M., et al. (2015). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. Molecules, 20(8), 14839-14851.

Sources

- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 20. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sequencing of peptides containing alanine, asparagine, histidine, isoleucine and tryptophan by partial methanolysis and fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. proceedings.neurips.cc [proceedings.neurips.cc]

- 24. Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Stability of the Benzyloxycarbonyl Protecting Group on Trifluoroalanine

Abstract

The strategic incorporation of fluorinated amino acids, such as 3,3,3-trifluoroalanine (TFAla), into peptides is a powerful tool in medicinal chemistry and drug development for modulating conformational preferences, enhancing metabolic stability, and improving binding affinity. The benzyloxycarbonyl (Cbz or Z) group is a foundational amine-protecting group in peptide synthesis, valued for its robustness and distinct cleavage conditions.[1][2] This technical guide provides a comprehensive analysis of the stability of the Cbz protecting group when attached to the nitrogen of trifluoroalanine. We will delve into the electronic implications of the trifluoromethyl group on the carbamate linkage, detail the stability profile under various synthetic conditions, and provide experimentally validated protocols for the protection and deprotection of TFAla. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of trifluoroalanine in their synthetic endeavors.

Introduction: The Intersection of Fluorine Chemistry and Peptide Synthesis

The introduction of the benzyloxycarbonyl (Cbz) group by Bergmann and Zervas in 1932 revolutionized peptide synthesis by providing a reliable method for the stepwise assembly of amino acids.[2][3] The Cbz group, a benzyloxycarbonyl moiety, effectively shields the N-terminus of an amino acid as a carbamate, suppressing its nucleophilicity and preventing unwanted side reactions during peptide coupling.[1] A key attribute of the Cbz group is its remarkable stability across a range of chemical conditions, coupled with its selective removal via catalytic hydrogenolysis.[1][4]

Trifluoroalanine, a non-proteinogenic amino acid, has garnered significant interest due to the unique properties conferred by the trifluoromethyl (CF₃) group. The strong electron-withdrawing nature of the CF₃ group can significantly influence the chemical and biological properties of peptides. However, this same electronic effect can also impact the stability and reactivity of protecting groups attached to the amino acid.[5] This guide will specifically address the stability of the Cbz group on trifluoroalanine, a critical consideration for its successful incorporation into peptide chains.

The Electronic Influence of the Trifluoromethyl Group on the Cbz Carbamate Linkage

The stability of a carbamate protecting group is intrinsically linked to the resonance delocalization of the nitrogen lone pair into the carbonyl group.[6] This resonance imparts partial double-bond character to the C-N bond, contributing to its stability. The strongly electron-withdrawing trifluoromethyl group at the α-carbon of trifluoroalanine significantly modulates the electronic environment of the Cbz-protected amine.

The CF₃ group inductively pulls electron density away from the α-carbon and, consequently, from the nitrogen atom of the carbamate. This reduction in electron density on the nitrogen atom is expected to weaken the resonance stabilization of the carbamate linkage.[7] A decrease in the C-N bond's double-bond character can potentially render the Cbz group more susceptible to cleavage under certain conditions. Studies on substituted carbamates have shown that electron-withdrawing groups on the nitrogen atom decrease the rotational barrier of the C-N bond, indicating reduced double-bond character.[7]

Diagram: Electronic Effect of the CF₃ Group

Caption: Electronic comparison of Cbz-Ala and Cbz-TFAla.

Stability Profile of Cbz-Trifluoroalanine

Despite the electronic considerations, the Cbz group on trifluoroalanine demonstrates considerable stability under the standard conditions employed in peptide synthesis. This robustness allows for its orthogonal use with other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[1][3]

Acidic Conditions

The Cbz group is generally stable to the mild acidic conditions used for the removal of Boc groups, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][8] This orthogonality is crucial for synthetic strategies that employ both Boc and Cbz protection. However, the Cbz group can be cleaved by strong acids, such as hydrogen bromide (HBr) in acetic acid.[9][10] The electron-withdrawing nature of the trifluoromethyl group in Cbz-TFAla does not appear to significantly enhance its lability towards TFA, making the standard Boc deprotection protocols compatible.

Basic Conditions

The Cbz group is known for its stability under basic conditions, which is why it is orthogonal to the base-labile Fmoc group.[1][11] The Cbz group on trifluoroalanine remains intact during exposure to the piperidine solutions typically used for Fmoc removal in solid-phase peptide synthesis (SPPS).

Catalytic Hydrogenolysis

The primary method for the cleavage of the Cbz group is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[2][4] This method is highly efficient and proceeds under neutral conditions, which is advantageous for sensitive peptides. The Cbz group on trifluoroalanine is readily cleaved under these standard hydrogenolysis conditions. The reaction proceeds to yield the free amine of trifluoroalanine, toluene, and carbon dioxide.

Table 1: Stability of Cbz-Trifluoroalanine Under Various Conditions

| Condition | Reagents | Stability of Cbz-TFAla | Orthogonality |

| Mild Acid | 20-50% TFA in DCM | Stable[8] | Orthogonal to Boc |

| Strong Acid | 33% HBr in Acetic Acid | Cleaved[9][10] | N/A |

| Base | 20% Piperidine in DMF | Stable[1] | Orthogonal to Fmoc |

| Hydrogenolysis | H₂, Pd/C in MeOH | Cleaved[2][4] | N/A |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Cbz protection of trifluoroalanine and its subsequent deprotection.

Protocol 1: Cbz Protection of Trifluoroalanine

This protocol is based on the Schotten-Baumann reaction, a reliable method for the N-acylation of amines.[2]

Diagram: Cbz Protection Workflow

Caption: Workflow for the Cbz protection of trifluoroalanine.

Materials:

-

3,3,3-Trifluoroalanine (1.0 equivalent)

-

Sodium Carbonate (Na₂CO₃) (2.5 equivalents)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Dissolve 3,3,3-trifluoroalanine in a 1 M aqueous solution of sodium carbonate in an ice bath with cooling.

-

While stirring the solution vigorously, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[2]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Cbz-trifluoroalanine.[]

Protocol 2: Cbz Deprotection of Cbz-Trifluoroalanine via Hydrogenolysis

This protocol details the standard method for Cbz group removal.

Diagram: Hydrogenolysis Deprotection Workflow

Caption: Workflow for the hydrogenolysis of Cbz-trifluoroalanine.

Materials:

-

Cbz-Trifluoroalanine (1.0 equivalent)

-

10% Palladium on Carbon (Pd/C) (5-10 mol %)

-

Methanol

-

Hydrogen (H₂) gas

-

Celite

Procedure:

-

In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected trifluoroalanine in methanol.[2]

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[2]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[2]

-

Concentrate the filtrate under reduced pressure to yield the deprotected trifluoroalanine.

Conclusion

The benzyloxycarbonyl protecting group is a robust and reliable choice for the N-terminal protection of trifluoroalanine. While the electron-withdrawing trifluoromethyl group does influence the electronic character of the carbamate linkage, the Cbz group on trifluoroalanine maintains excellent stability under the conditions required for orthogonal deprotection strategies involving Boc and Fmoc groups.[1] It is readily introduced via standard Schotten-Baumann conditions and efficiently cleaved by catalytic hydrogenolysis.[2] The predictable stability and reliable cleavage of the Cbz group make it an invaluable tool for the incorporation of trifluoroalanine into complex peptide structures, enabling the exploration of novel fluorinated peptides in drug discovery and development.

References

- Brigaud, T., et al. (2024).

- Weygand, F., Steglich, W., & Oettmeier, W. (1970). [Fluoro amino acids. V. Reactions of 3.3.3-trifluoroalanine and its use for peptide syntheses]. Chemische Berichte, 103(6), 1655-708.

- BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.

- Smith, K. J., & Smith, D. D. (2004).

- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- BenchChem. (2025). Application Notes and Protocols: Acid-Catalyzed Cleavage of the Carboxybenzyl (Cbz)

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?.

- Davis, J. P., & Roberts, D. W. (2012).

- ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.

- Master Organic Chemistry. (2018).

- Royal Society of Chemistry. (n.d.).

- BOC Sciences. (n.d.). CBZ-Amino Acids.

- National Center for Biotechnology Information. (n.d.).

- National Institutes of Health. (n.d.).

- Technical Disclosure Commons. (2025).

- Chem-Station. (2014).

- YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving.

- YouTube. (2021).

- PubMed. (1967). A simple synthesis of 3,3,3-trifluoroalanine.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).

- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.

- YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.

- BenchChem. (n.d.). BOC-L-Alanine benzyl ester stability in acidic deprotection conditions.

- ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines.

- ResearchGate. (2025). Amino Acid-Protecting Groups.

- SciSpace. (n.d.). Amino Acid-Protecting Groups.

- TCI Chemicals. (n.d.). Protecting Agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One moment, please... [total-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. www3.nd.edu [www3.nd.edu]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Solubility of N-Cbz-3,3,3-trifluoroalanine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzyloxy-3,3,3-trifluoroalanine (N-Cbz-3,3,3-trifluoroalanine) is a fluorinated amino acid derivative of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can impart unique properties to peptides and other molecules, including enhanced metabolic stability and altered lipophilicity.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of N-Cbz-3,3,3-trifluoroalanine, including predicted solubility profiles, detailed experimental protocols for solubility determination, and an introduction to computational prediction methods.

Introduction: The Significance of N-Cbz-3,3,3-trifluoroalanine and its Solubility

The strategic incorporation of fluorine into bioactive molecules is a widely employed strategy in drug discovery to modulate their physicochemical and pharmacological properties. The trifluoromethyl group (CF3), in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity.[1] N-Cbz-3,3,3-trifluoroalanine serves as a valuable building block for the synthesis of peptides and peptidomimetics with potentially improved therapeutic profiles.

The solubility of this compound in organic solvents is a critical parameter that dictates its handling and application in various stages of research and development, including:

-

Organic Synthesis: The choice of solvent is crucial for reaction efficiency, yield, and purity.

-

Purification: Crystallization and chromatographic purification methods are highly dependent on the solubility of the compound in different solvent systems.

-

Formulation: For preclinical and clinical studies, the ability to formulate the compound in appropriate delivery vehicles is essential.

-

Analytical Chemistry: Preparation of standards and samples for techniques like HPLC and NMR spectroscopy requires knowledge of suitable solvents.

This guide aims to provide a foundational understanding of the solubility characteristics of N-Cbz-3,3,3-trifluoroalanine and to equip researchers with the necessary tools to experimentally determine its solubility in a range of organic solvents.

Theoretical Framework: Predicting the Solubility of N-Cbz-3,3,3-trifluoroalanine

The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility. To understand the solubility of N-Cbz-3,3,3-trifluoroalanine, we must consider the contributions of its constituent parts: the trifluoroalanine core, and the N-Carbobenzyloxy (Cbz) protecting group.

2.1. Physicochemical Properties of N-Cbz-3,3,3-trifluoroalanine

While specific experimental data for N-Cbz-3,3,3-trifluoroalanine is scarce, we can infer its properties from its constituent parts.

| Property | Value (Predicted) | Reference |

| Molecular Formula | C11H10F3NO4 | [2] |

| Molecular Weight | 277.20 g/mol | [2] |

2.2. The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing group with high electronegativity.[3] Its introduction in place of a methyl group in alanine has several consequences for solubility:

-

Increased Lipophilicity: The CF3 group is generally considered to be more lipophilic than a methyl group, which would suggest increased solubility in nonpolar organic solvents.[1]

-

Reduced Hydrogen Bonding: The fluorine atoms are poor hydrogen bond acceptors. This may decrease solubility in protic solvents like alcohols compared to its non-fluorinated counterpart.

-

Dipole Moment: The C-F bonds are highly polarized, leading to a significant local dipole moment. This can influence interactions with polar solvents.

The overall effect of trifluorination on solubility is not always straightforward and can be solvent-dependent.[4]

2.3. The Role of the N-Carbobenzyloxy (Cbz) Group

The Cbz group is a common amine protecting group in peptide synthesis. Its key features influencing solubility are:

-

Aromatic Ring: The benzyl group provides a large, nonpolar surface area, which generally increases solubility in aromatic and other nonpolar organic solvents.

-

Carbonyl and Ether Linkages: These groups can participate in dipole-dipole interactions and hydrogen bonding with appropriate solvents.

-

Increased Molecular Weight: The addition of the Cbz group significantly increases the molecular weight, which can sometimes decrease solubility.

In general, the presence of the Cbz group tends to make amino acids more soluble in a wider range of organic solvents compared to their free amino acid counterparts.[5]

2.4. Predicted Solubility Profile

Based on the theoretical considerations above, a qualitative solubility profile for N-Cbz-3,3,3-trifluoroalanine in common organic solvents can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | The combination of the polar Cbz group and the overall molecular structure should allow for good interactions with these solvents. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents are excellent at dissolving a wide range of organic molecules. The polarity of the Cbz group and the trifluoromethyl group should facilitate dissolution. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The ability to act as hydrogen bond donors may be less effective due to the poor hydrogen bond accepting capacity of the trifluoromethyl group. However, the Cbz group and the carboxylic acid moiety will contribute to solubility. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The large nonpolar Cbz group will promote some solubility, particularly in toluene due to pi-pi stacking interactions. However, the polar carboxylic acid and trifluoromethyl groups will limit solubility in highly nonpolar solvents like hexane. |

It is crucial to emphasize that this table represents a predicted profile. Experimental verification is essential for any practical application.

Experimental Determination of Solubility

Accurate determination of solubility requires well-defined experimental protocols. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.[6]

3.1. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard."[7]

Experimental Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of N-Cbz-3,3,3-trifluoroalanine (e.g., 5-10 mg) into a glass vial.

-

Add a precise volume of the desired organic solvent (e.g., 1 mL).

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC-UV): This is the most common and reliable method. A calibration curve of known concentrations of N-Cbz-3,3,3-trifluoroalanine must be prepared.

-

Gravimetric Analysis: For less volatile solvents, a known volume of the saturated solution can be evaporated to dryness, and the mass of the residue determined. This method is less precise.

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Caption: Kinetic Solubility Assay Workflow.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. [8]These models use the chemical structure of a compound to predict its solubility based on various molecular descriptors.

Several approaches exist for in-silico solubility prediction:

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors with experimentally determined solubility data for a training set of compounds.

-

Machine Learning Models: More advanced models using algorithms like random forests, support vector machines, and neural networks are increasingly being used for solubility prediction. [9]* Thermodynamic Models: These models are based on fundamental thermodynamic principles and can provide more insight into the dissolution process.

While computational predictions can be a useful screening tool, they should not replace experimental determination, especially for critical applications.

Conclusion

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.

- BenchChem. (2025). An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine).

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Wang, R., Xing, J., Xu, R., & Liu, Z. (2018). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K.

- Synquest Labs. (n.d.). The Impact of Trifluoromethyl Groups in Organic Synthesis.

- PubChem. (n.d.). N-Benzyloxycarbonyl-beta-alanine.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Vedaraman, N., et al. (2014). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide.

- Enamine. (n.d.). Aqueous Solubility Assay.

- PubChem. (n.d.). N-benzyloxycarbonyl-DL-3-phenylalanine.

- Li, H., et al. (2020). A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of.

- Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Chemical Manufacturing Network. (n.d.). N-[(BENZYLOXY)CARBONYL]-3,3,3-TRIFLUOROALANINE.

- Fan, Z., et al. (2025). Enhancing Predictions of Drug Solubility Through Multidimensional Structural Characterization Exploitation.

- González-López, M., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.

- CymitQuimica. (n.d.). 3,3,3-Trifluoro-N-[(phenylmethoxy)carbonyl]alanine.

- Hughes, D. L. (2019). Three machine learning models for the 2019 Solubility Challenge. Journal of Computer-Aided Molecular Design, 33(7), 649-657.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Roy, A., & Kars, A. (2025). A review on computational models for predicting protein solubility. Journal of Microbiology, 63(1), e.2408001.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine.

- Hoffman, T. Z., & Zondlo, N. J. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(32), 17696-17709.

- Sun, J., et al. (2010). Process for preparing enantiomerically enriched amino-alcohols. U.S.

- Allwood, D. M., Browne, D. L., & Ley, S. V. (2013). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)

- BenchChem. (2025). Technical Support Center: Cbz-Protected Alanine Peptides.

- BenchChem. (2025). An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine).

- PubChem. (n.d.). N-carbobenzyloxyalanine.

- Sutherland, A. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(48), 131553.

- Macmillan Group. (2017). Synthesis and Applications of Fluorinated α-Amino Acids.

- Sormanni, P., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.

- Wicky, B. I. M., et al. (2022). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. Chemical Reviews, 122(15), 12777-12836.

- ChemicalBook. (2025). N-Cbz-L-Phenylalanine.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- ChemicalBook. (2025). N-Cbz-D-Alanine.

- University of Rochester. (n.d.). Solvents and Polarity.

- Gaylord Chemical. (n.d.). Common Solvent Properties.

- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- MilliporeSigma. (n.d.). Solvent Physical Properties.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3,3,3-Trifluoro-N-[(phenylmethoxy)carbonyl]alanine [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Three machine learning models for the 2019 Solubility Challenge - PMC [pmc.ncbi.nlm.nih.gov]

potential applications of fluorinated amino acids in drug discovery

An In-depth Technical Guide to the Strategic Application of Fluorinated Amino Acids in Modern Drug Discovery

Executive Summary

The strategic incorporation of fluorine into amino acids represents a powerful and increasingly utilized strategy in modern drug discovery. This guide provides an in-depth technical overview for researchers and drug development professionals on the multifaceted applications of fluorinated amino acids. We will move beyond a simple survey of the field to provide a deeper understanding of the underlying principles, practical experimental considerations, and impactful case studies. The unique physicochemical properties of fluorine—including its high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond—are leveraged to meticulously modulate the biological and pharmacological profiles of peptides and protein-based therapeutics. This document details how these properties can be exploited to enhance metabolic stability, improve bioavailability, fine-tune binding affinities, and probe complex biological mechanisms. By providing detailed experimental protocols, comparative data, and visual workflows, this guide aims to equip scientists with the foundational knowledge and practical insights required to effectively deploy fluorinated amino acids as a transformative tool in their own research and development endeavors.

The Fluorine Advantage: A Paradigm Shift in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in small molecule drug discovery, with approximately 20-25% of all currently marketed pharmaceuticals containing at least one fluorine atom. This success is now being systematically translated to the realm of peptides and proteins through the use of fluorinated amino acids. The unique and often non-intuitive effects of fluorine substitution provide a powerful tool to overcome many of the inherent limitations of peptide-based therapeutics.

Unique Physicochemical Properties of Fluorine

The utility of fluorine stems from a unique combination of properties that are unmatched by any other element:

-

High Electronegativity: As the most electronegative element, fluorine can create strong, localized dipoles within a molecule. This can profoundly influence non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for molecular recognition and binding affinity.

-

Small van der Waals Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a sterically conservative replacement for hydrogen, minimizing significant conformational changes while still introducing potent electronic effects.

-

High Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol. This inherent strength makes fluorinated compounds highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. For instance, fluorination of the methyl group in acetic acid to trifluoroacetic acid lowers the pKa from 4.76 to 0.52. This modulation can be critical for optimizing the ionization state of a drug candidate at physiological pH, thereby impacting its solubility, permeability, and target engagement.

The Strategic Role of Fluorine in Modulating Bioactivity

The strategic placement of fluorine within an amino acid can lead to a cascade of beneficial effects:

-

Enhanced Metabolic Stability: By replacing metabolically labile C-H bonds with robust C-F bonds, the susceptibility of a peptide to enzymatic degradation can be significantly reduced, leading to a longer in vivo half-life.

-

Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. However, the effect is complex and context-dependent, with polyfluorination sometimes leading to decreased lipophilicity due to the molecule's overall electronic properties.

-

Conformational Control: The introduction of fluorine can impose specific conformational preferences on the amino acid side chain and the peptide backbone. For example, fluorination of proline residues has been shown to stabilize the polyproline II (PPII) helix, a conformation important for many biological recognition events.

-

Improved Binding Affinity: The electronic effects of fluorine can be harnessed to create more potent interactions with a biological target. This can involve strengthening hydrogen bonds, participating in favorable electrostatic interactions, or displacing unfavorable water molecules from a binding pocket.

Fluorinated Amino Acids: The Building Blocks of Innovation

The true power of this technology lies in the diverse array of fluorinated amino acids now accessible for synthesis and incorporation into peptides.

Classification and Synthesis Strategies

Fluorinated amino acids can be broadly classified based on the position of fluorination:

-

Side-Chain Fluorination: The most common type, where fluorine is incorporated into the amino acid side chain (e.g., 4-fluorophenylalanine, 4,4,4-trifluorovaline).

-

Backbone Fluorination: A more recent and challenging approach where fluorine is attached directly to the α- or β-carbon of the amino acid backbone.

While numerous synthetic routes exist, a common approach for aromatic fluorinated amino acids involves nucleophilic aromatic substitution (SNAr) or electrophilic fluorination of a suitable precursor.

Experimental Protocol: Representative Synthesis of a Fluorinated Amino Acid (e.g., 4-fluorophenylalanine)